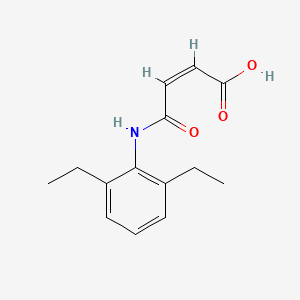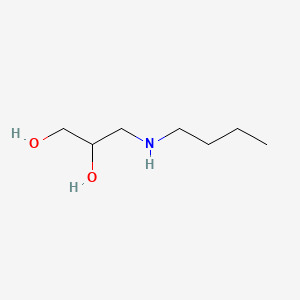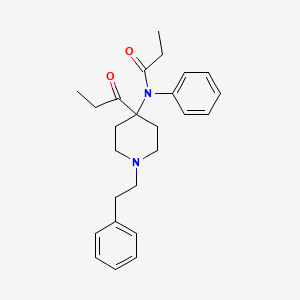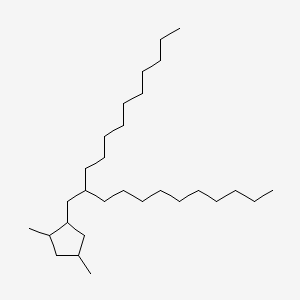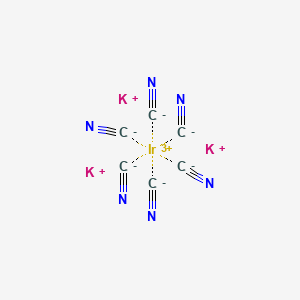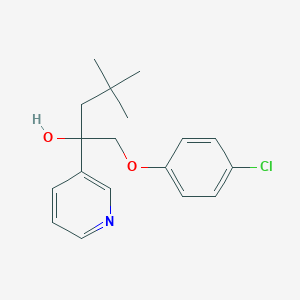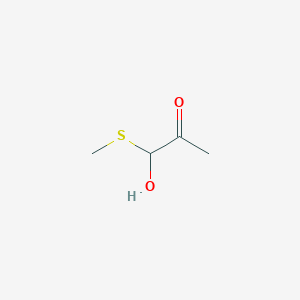
1-Hydroxy-1-(methylsulfanyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1-(methylsulfanyl)propan-2-one is an organic compound with the molecular formula C4H8O2S It is a derivative of propanone (acetone) where a hydroxyl group and a methylsulfanyl group are attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-1-(methylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with methylsulfanyl reagents under controlled conditions. For example, the reaction of acetone with methylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires a solvent like ethanol and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 1-(methylsulfanyl)propan-2-one, in the presence of a suitable catalyst like palladium on carbon. This process can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-1-(methylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(methylsulfanyl)propan-2-one.
Reduction: The compound can be reduced to form 1-(methylsulfanyl)propan-2-ol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(Methylsulfanyl)propan-2-one.
Reduction: 1-(Methylsulfanyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxy-1-(methylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1-(methylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These properties enable the compound to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2-propanone:
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: This compound has a methoxyphenyl group instead of a methylsulfanyl group, leading to different chemical properties and uses.
1-Hydroxy-1,1-diphenyl-propan-2-one: This compound has two phenyl groups, making it more sterically hindered and less reactive in certain reactions.
Uniqueness
1-Hydroxy-1-(methylsulfanyl)propan-2-one is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon atom. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
Propiedades
Número CAS |
74178-33-9 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
1-hydroxy-1-methylsulfanylpropan-2-one |
InChI |
InChI=1S/C4H8O2S/c1-3(5)4(6)7-2/h4,6H,1-2H3 |
Clave InChI |
YAVMWIFJLJVKFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)



